Cas no 81-71-0 (Benzenamine,4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-)

Benzenamine,4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl- structure
81-71-0 structure
Product name:Benzenamine,4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-
CAS No:81-71-0
MF:C23H25N2Cl
MW:364.911
CID:723990
PubChem ID:66488

Benzenamine,4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-
    • 4,4'-(2-chlorobenzylidene)di-2,5-xylidine
    • 4-[(4-amino-2,5-dimethylphenyl)-(2-chlorophenyl)methyl]-2,5-dimethylaniline
    • Benzenamine,4,4'-((2-chlorophenyl)methylene)bis(2,5-dimethyl
    • EINECS 201-372-9
    • Benzenamine, 4,4'-((2-chlorophenyl)methylene)bis(2,5-dimethyl-
    • 81-71-0
    • NS00038150
    • Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-
    • DTXSID0058853
    • Inchi: InChI=1S/C23H25ClN2/c1-13-11-21(25)15(3)9-18(13)23(17-7-5-6-8-20(17)24)19-10-16(4)22(26)12-14(19)2/h5-12,23H,25-26H2,1-4H3
    • InChI Key: MCZONIGXYAOYBE-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)C)N)C

Computed Properties

  • Exact Mass: 364.17100
  • Monoisotopic Mass: 364.170627
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52
  • XLogP3: 6

Experimental Properties

  • Density: 1.161
  • Boiling Point: 535°Cat760mmHg
  • Flash Point: 277.4°C
  • Refractive Index: 1.635
  • PSA: 52.04000
  • LogP: 7.08060

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